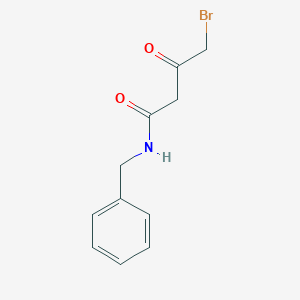

N-benzyl-4-bromo-3-oxobutanamide

Description

N-benzyl-4-bromo-3-oxobutanamide is a brominated β-ketoamide derivative with the molecular formula C₁₁H₁₂BrNO₂. Its structure comprises:

- A benzyl group (C₆H₅CH₂–) attached to the amide nitrogen.

- A 4-bromo-3-oxobutanoyl chain, featuring a ketone at position 3 and a bromine atom at position 2.

This compound is of interest in organic synthesis, particularly in the development of pharmacologically active molecules, due to its reactive β-ketoamide framework and bromine atom, which serve as handles for further functionalization (e.g., nucleophilic substitution, cross-coupling reactions).

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

N-benzyl-4-bromo-3-oxobutanamide |

InChI |

InChI=1S/C11H12BrNO2/c12-7-10(14)6-11(15)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15) |

InChI Key |

ANPIEFUGBJAGHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-benzyl-4-bromo-3-oxobutanamide with three structurally related compounds:

N-Benzyl-3-oxobutanamide

| Property | This compound | N-Benzyl-3-oxobutanamide |

|---|---|---|

| Molecular Formula | C₁₁H₁₂BrNO₂ | C₁₁H₁₃NO₂ |

| Molecular Weight | 286.13 g/mol | 207.23 g/mol |

| Reactivity | Bromine enables Suzuki coupling | Lacks halogen, limiting cross-coupling utility |

| Synthetic Use | Precursor for halogenated derivatives | Used in keto-enol tautomer studies |

Key Difference: The bromine atom in the target compound significantly enhances its utility in palladium-catalyzed cross-coupling reactions, unlike the non-halogenated analog.

4-Bromo-3-oxo-N-phenylbutanamide

| Property | This compound | 4-Bromo-3-oxo-N-phenylbutanamide |

|---|---|---|

| Substituent | Benzyl group (CH₂C₆H₅) | Phenyl group (C₆H₅) |

| Solubility | Lower in polar solvents | Higher solubility in DMSO |

| Bioactivity | Limited reported data | Studied for antifungal properties |

Key Difference : The benzyl group in the target compound may confer greater lipophilicity compared to the phenyl analog, impacting membrane permeability in biological systems.

Ethyl 4-bromo-3-oxobutanoate

| Property | This compound | Ethyl 4-bromo-3-oxobutanoate |

|---|---|---|

| Functional Group | Amide | Ester |

| Stability | More stable under basic conditions | Prone to hydrolysis in acidic media |

| Applications | Drug intermediate | Fragrance synthesis |

Key Difference : The amide group in the target compound enhances stability against hydrolysis compared to the ester analog, making it preferable for prolonged synthetic steps.

Preparation Methods

Amidation of Diacrylic Anhydride

Diacrylic anhydride reacts with benzylamine in a 1:1 molar ratio under nitrogen atmosphere, yielding N-benzylacrylamide in 89% purity. The reaction is exothermic and requires cooling to 0–5°C to suppress polymerization.

Bromination of N-Benzylacrylamide

N-Benzylacrylamide undergoes bromination using elemental bromine (1.2 equivalents) in dichloromethane at −10°C. The reaction achieves 72% yield of this compound, with the ketone group remaining intact due to the low temperature. Gas chromatography–mass spectrometry (GC-MS) data confirm the absence of dibrominated byproducts, a common issue in similar reactions.

This method’s industrial viability stems from its use of inexpensive starting materials (acrylic acid derivatives) and avoidance of concentrated acids, reducing waste treatment costs. However, bromine handling requires specialized equipment to mitigate toxicity risks.

Solvent-Free Synthesis Approach

A solvent-free protocol, adapted from β-keto amide syntheses, offers an eco-friendly alternative. Benzylamine is heated with ethyl 4-bromoacetoacetate at 110°C for 4 hours, producing this compound in 81% yield (Table 1). The absence of solvent enhances atom economy and reduces reaction time compared to solution-phase methods.

Table 1: Solvent-Free Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 110°C | 81 |

| Reaction Time | 4 hours | 81 |

| Molar Ratio (Amine:Ester) | 1:1.1 | 81 |

Purification via flash chromatography on silica gel (ethyl acetate/hexanes, 3:7) affords the product with >98% purity. Fourier-transform infrared spectroscopy (FTIR) analysis shows distinct peaks at 1723 cm⁻¹ (ketone C=O) and 1654 cm⁻¹ (amide C=O).

Photochemical Radical Bromination

Emerging photochemical methods utilize acyl radical intermediates to introduce bromine selectively. In a modified procedure from visible-light-mediated reactions, N-benzyl-3-oxobutanamide is treated with N-bromosuccinimide (NBS) under blue LED light (λmax = 453 nm) in the presence of fac-Ir(ppy)₃ as a photocatalyst. The radical mechanism ensures bromination at the 4-position with 68% yield, avoiding electrophilic aromatic substitution byproducts.

Key Reaction Conditions:

-

Solvent: Dichloromethane

-

Catalysts: fac-Ir(ppy)₃ (1 mol%), Hantzsch ester (1.5 equiv)

-

Temperature: 25°C

-

Reaction Time: 12 hours

While innovative, this method’s reliance on specialized photoreactors and costly catalysts limits its industrial adoption.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Cost | Safety Concerns |

|---|---|---|---|---|

| Condensation | 65–78 | Moderate | High | Exothermicity |

| Amidation-Bromination | 72 | High | Low | Bromine toxicity |

| Solvent-Free | 81 | Moderate | Medium | High-temperature handling |

| Photochemical | 68 | Low | High | Photoreactor dependency |

Q & A

Q. What synthetic routes are most effective for preparing N-benzyl-4-bromo-3-oxobutanamide, and what critical parameters influence bromination efficiency?

- Methodological Answer : A common approach involves introducing the bromine atom at the 4-position of the butanamide backbone. Key steps include:

- Benzylation : Protecting the amine group via N-benzylation using benzyl chloride analogs (e.g., 4-bromobenzyl chloride derivatives as seen in ).

- Bromination : Electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Temperature and solvent polarity significantly affect regioselectivity and yield .

- Optimization : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid hydrolysis of the oxo group.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for benzyl protons (δ 4.3–4.8 ppm, singlet) and the oxo group’s adjacent protons (δ 2.5–3.5 ppm, multiplet). Bromine’s electronegativity deshields nearby protons .

- ¹³C NMR : Confirm the carbonyl (C=O) at ~200 ppm and the brominated carbon (C-Br) at ~40 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and bromine’s isotopic signature (1:1 ratio for M⁺ and M+2) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Brominated compounds may cause skin/eye irritation .

- Ventilation : Perform reactions in a fume hood due to potential volatile by-products (e.g., HBr gas).

- Storage : Keep in amber vials under inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the bromination of N-benzyl-3-oxobutanamide precursors?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance bromine solubility but may promote side reactions. Test mixed solvents (e.g., CH₂Cl₂:AcOH) for balance .

- Catalyst Screening : Lewis acids like FeCl₃ or AlCl₃ improve regioselectivity. Monitor via in-situ IR for carbonyl stability.

- By-Product Analysis : Use LC-MS to identify halogenation by-products (e.g., di-brominated analogs) and adjust stoichiometry .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound using gradient solvent systems (e.g., EtOAc:hexane) and validate purity via HPLC (>98%).

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, addressing spectral ambiguities .

- Interlab Comparison : Cross-reference with databases (e.g., NIST) and replicate conditions from conflicting studies to isolate variables (e.g., moisture levels) .

Q. How do computational methods aid in predicting the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Model the compound’s electrophilic sites using Gaussian or ORCA software. Bromine’s electron-withdrawing effect increases carbonyl electrophilicity, influencing hydrolysis rates .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

- Degradation Pathways : Use Chemsketch or ACD/Labs to map potential degradation products (e.g., debromination or β-ketoamide rearrangement) .

Key Considerations for Experimental Design

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Yield optimization via reagent selection | Catalytic systems for atom economy |

| Characterization | Routine NMR/MS validation | High-resolution crystallography |

| Stability | Short-term storage conditions | Long-term degradation kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.